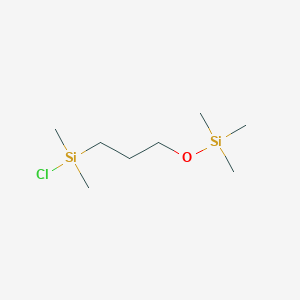
3-(Trimethylsiloxypropyl)dimethylchlorosilane
Overview
Description
3-(Trimethylsiloxypropyl)dimethylchlorosilane is an organosilicon compound with the molecular formula C8H21ClOSi2. It is commonly used in various industrial and research applications due to its unique chemical properties. This compound is known for its role as a silane coupling agent, which helps in improving the adhesion between organic and inorganic materials .
Preparation Methods
3-(Trimethylsiloxypropyl)dimethylchlorosilane can be synthesized through the reaction of chlorodimethylsilane with allyloxytrimethylsilane. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity . Industrial production methods often involve the use of specialized equipment to handle the reactive intermediates and to maintain the required reaction conditions.
Chemical Reactions Analysis
3-(Trimethylsiloxypropyl)dimethylchlorosilane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atom.
Hydrolysis: In the presence of water, it can hydrolyze to form silanols and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions to form siloxane bonds.
Common reagents used in these reactions include water, alcohols, and amines. The major products formed from these reactions are silanols, siloxanes, and substituted silanes .
Scientific Research Applications
3-(Trimethylsiloxypropyl)dimethylchlorosilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: It is employed in the modification of surfaces to enhance biocompatibility and to create bioactive surfaces.
Medicine: It is used in the development of drug delivery systems and in the preparation of medical devices.
Mechanism of Action
The mechanism of action of 3-(Trimethylsiloxypropyl)dimethylchlorosilane involves its ability to form strong bonds with both organic and inorganic materials. This is achieved through the formation of siloxane bonds, which provide stability and durability to the materials. The compound can also interact with various molecular targets, such as hydroxyl groups on surfaces, to enhance adhesion and compatibility .
Comparison with Similar Compounds
3-(Trimethylsiloxypropyl)dimethylchlorosilane can be compared with other similar compounds, such as:
- (3-Cyanobutyl)Trichlorosilane
- T-Butyldichlorosilane
- 1-Propenylmethyldichlorosilane
- 2-(Chloromethyl)Allyltrichlorosilane
What sets this compound apart is its unique combination of properties, including its ability to improve adhesion and its versatility in various applications. This makes it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
chloro-dimethyl-(3-trimethylsilyloxypropyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21ClOSi2/c1-11(2,3)10-7-6-8-12(4,5)9/h6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIDHBNTNHHZKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCCC[Si](C)(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21ClOSi2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














